1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate
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Overview
Description
1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate is a synthetic organic compound It is characterized by the presence of a carbamate group, a trifluoromethylphenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of the hydroxyethyl intermediate. This can be achieved through the reaction of an appropriate alcohol with an epoxide under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The hydroxyethyl intermediate is then reacted with a trifluoromethylphenyl halide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethylphenyl group.
Carbamate Formation: The final step involves the reaction of the intermediate with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine in acetic acid).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used in the formulation of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the trifluoromethylphenyl group.
N-Boc-protected amino acids: Contain a carbamate group but differ in the side chain structure.
Trifluoromethylphenyl derivatives: Share the trifluoromethylphenyl group but differ in other functional groups.
Uniqueness
1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate is unique due to the combination of the trifluoromethylphenyl group and the hydroxyethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethyl)phenyl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(9-20)8-10-6-4-5-7-12(10)15(16,17)18/h4-7,11,20H,8-9H2,1-3H3,(H,19,21)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQKRKXNOCCMM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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